molecular formula C12H17FN2O B13888385 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol

Katalognummer: B13888385
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: XZWYZDHGOWTHNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol is a chemical compound with the molecular formula C12H16FN2O It is characterized by the presence of a fluoro-substituted phenyl ring and a piperazine moiety, which are connected via an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol typically involves the reaction of 3-fluoro-4-nitrophenyl ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques, such as distillation or extraction, may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone.

    Reduction: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group and piperazine moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.

    1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine: Similar structure but with an amine group instead of an alcohol group.

    1-(3-Fluoro-4-piperazin-1-ylphenyl)methanol: Similar structure but with a methanol group instead of an ethanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H17FN2O

Molekulargewicht

224.27 g/mol

IUPAC-Name

1-(3-fluoro-4-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17FN2O/c1-9(16)10-2-3-12(11(13)8-10)15-6-4-14-5-7-15/h2-3,8-9,14,16H,4-7H2,1H3

InChI-Schlüssel

XZWYZDHGOWTHNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)N2CCNCC2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.